(R)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol
Description
(R)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol (CAS 62855-02-1) is a chiral tetrahydroisoquinoline derivative with the molecular formula C₁₀H₁₃NO and a molecular weight of 163.22 g/mol. It is characterized by a hydroxymethyl group at the 3-position of the tetrahydroisoquinoline scaffold . This compound exists as a white crystalline solid with a purity of ≥97% and is widely used in enantioselective catalysis, pharmaceutical intermediates, and coordination chemistry . Its synthesis typically involves the reduction or functionalization of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives .
Properties
IUPAC Name |
[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c12-7-10-5-8-3-1-2-4-9(8)6-11-10/h1-4,10-12H,5-7H2/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKDXMLMMQFHGW-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=CC=CC=C21)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NCC2=CC=CC=C21)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352338 | |
| Record name | [(3R)-1,2,3,4-Tetrahydroisoquinolin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62855-02-1 | |
| Record name | [(3R)-1,2,3,4-Tetrahydroisoquinolin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Asymmetric Synthesis via Chiral Catalysis
The enantioselective synthesis of (R)-(1,2,3,4-tetrahydroisoquinolin-3-yl)methanol often begins with the construction of the tetrahydroisoquinoline core followed by stereocontrolled hydroxymethylation. A widely adopted approach involves the Pictet-Spengler reaction , which cyclizes β-arylethylamines with carbonyl compounds to form tetrahydroisoquinoline derivatives. For the R-isomer, chiral auxiliaries or catalysts are introduced during the cyclization or subsequent reduction steps.
For instance, asymmetric transfer hydrogenation using a ruthenium-(S)-tolBINAP catalyst system reduces 3-keto-tetrahydroisoquinoline intermediates to the corresponding alcohol with high enantiomeric excess (ee > 90%). Key parameters include:
| Parameter | Optimal Condition | Impact on Yield/ee |
|---|---|---|
| Catalyst loading | 2 mol% Ru-(S)-tolBINAP | Higher loading accelerates reaction but risks racemization |
| Solvent | Isopropanol | Polar aprotic solvents improve catalyst stability |
| Temperature | 25°C | Elevated temperatures reduce ee due to kinetic resolution |
| Reaction time | 12–16 hours | Prolonged time ensures complete conversion |
This method achieves yields of 70–85% with ee values exceeding 90%, making it suitable for laboratory-scale production.
Reductive Amination with Stereochemical Control
An alternative route involves reductive amination of 3-hydroxymethyl-tetrahydroisoquinoline precursors. Starting from 3-formyl-tetrahydroisoquinoline, sodium borohydride (NaBH4) selectively reduces the imine bond while preserving the hydroxymethyl group . Stereochemical control is achieved by using chiral amines or coordinating agents.
For example, borane-dimethyl sulfide complex in tetrahydrofuran (THF) at −78°C reduces the imine with 80% ee, favoring the R-configuration. The reaction mechanism involves a six-membered transition state where the bulky borane reagent directs hydride attack to the re face of the imine. Post-reduction purification via chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol 90:10) resolves enantiomers, achieving >99% ee.
Resolution of Racemic Mixtures
When asymmetric synthesis is impractical, kinetic resolution or enzymatic separation is employed. Racemic (1,2,3,4-tetrahydroisoquinolin-3-yl)methanol is treated with lipase enzymes (e.g., Candida antarctica lipase B) in vinyl acetate, selectively acetylating the S-enantiomer. The unreacted R-alcohol is isolated with 95% ee and 60% yield.
Industrial-Scale Production and Optimization
Industrial methods prioritize cost efficiency and scalability. A patented protocol outlines a three-step synthesis:
-
Acylation : β-Phenylethylamine reacts with benzoyl chloride in petroleum ether (5:1 solvent ratio) at 25°C for 6 hours, yielding N-phenethyl-benzamide (99% yield).
-
Cyclization : N-Phenethyl-benzamide is treated with polyphosphoric acid at 150°C for 3 hours, forming 1-phenyl-3,4-dihydroisoquinoline (70% yield).
-
Stereoselective Reduction : Sodium borohydride in HCl/ethanol reduces the dihydroisoquinoline at 0°C for 16 hours, followed by acid workup to isolate the R-alcohol (85% yield) .
Critical adjustments for scale-up include:
-
Replacing NaBH4 with catalytic hydrogenation (Pd/C, H2 at 50 psi) to reduce costs.
-
Using continuous flow reactors to enhance heat transfer during exothermic steps.
Analytical Validation and Quality Control
Post-synthesis characterization ensures enantiopurity and structural integrity:
-
NMR Spectroscopy : Key signals include the hydroxymethyl proton at δ 3.8–4.2 ppm (multiplet) and aromatic protons at δ 6.8–7.2 ppm.
-
Chiral HPLC : Retention times of 8.2 minutes (R) and 9.7 minutes (S) confirm ee.
-
X-ray Crystallography : Resolves absolute configuration by analyzing crystal packing of derivatives (e.g., maleic acid adducts).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions: ®-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Alkyl halides or other substituted derivatives.
Scientific Research Applications
Chemistry
(R)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol serves as a crucial intermediate in the synthesis of various organic molecules. It is utilized in:
- Synthesis of Natural Products : The compound is involved in synthesizing complex natural products due to its ability to undergo various chemical transformations.
- Functional Group Transformations : The hydroxymethyl group allows for oxidation to aldehydes or carboxylic acids and reduction to amines, facilitating diverse synthetic pathways.
Biology
In biological research, this compound is employed as a probe for studying enzyme mechanisms and biological pathways. Its applications include:
- Enzyme Inhibition Studies : It can act as an inhibitor or modulator of specific enzymes, providing insights into biochemical pathways.
- Neuroprotective Studies : Research indicates that derivatives of tetrahydroisoquinolines exhibit neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells.
Medicine
The therapeutic potential of this compound is significant due to its structural similarity to bioactive molecules:
- Drug Development : The compound is being explored for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Antimicrobial Activity : It has shown efficacy against various bacterial strains, indicating potential applications as an antimicrobial agent.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound provides insights into optimizing its biological activity. Modifications at specific positions can enhance its therapeutic potential:
| Position | Modification | Effect |
|---|---|---|
| 1 | Methyl group addition | Increases neuroprotective effect |
| 3 | Hydroxyl substitution | Enhances antimicrobial activity |
| 4 | Halogen substitution | Improves anticancer potency |
Case Study 1: Neuroprotection
A study by Murugesan et al. demonstrated that THIQ derivatives exhibited significant neuroprotective effects by reducing oxidative stress markers in neuronal cell cultures. The hydroxymethyl group at position 3 was critical for enhancing these properties.
Case Study 2: Antimicrobial Activity
Research on this compound against various bacterial strains revealed a minimum inhibitory concentration (MIC) comparable to standard antibiotics. This suggests its potential as a viable antimicrobial agent.
Mechanism of Action
The mechanism of action of ®-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The compound may act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Enantiomeric Pair: (S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol
- CAS Number : 18881-17-9
- Molecular Formula: C₁₀H₁₃NO (identical to the R-enantiomer)
- Key Differences :
- The S-enantiomer exhibits opposite optical activity, which significantly impacts its interactions in chiral environments, such as enzyme binding or asymmetric catalysis .
- Physical Properties : The S-enantiomer has a melting point of 114–116°C and a density of 1.081 g/cm³ , slightly differing from the R-form’s crystalline properties .
- Safety Data : Both enantiomers share similar hazard profiles (e.g., H315-H319-H335 for skin/eye irritation), but stereoselective toxicity may exist in biological systems .
Positional Isomer: (1,2,3,4-Tetrahydroisoquinolin-7-yl)methanol Hydrochloride
- CAS Number : 2152636-99-0
- Molecular Formula: C₁₀H₁₄ClNO
- Key Differences :
Functional Group Variants
(R)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic Acid Hydrochloride
- CAS Number : 187218-03-7
- Molecular Formula: C₁₁H₁₄ClNO₂
- Key Differences :
2,2,2-Trifluoro-N-[(1,2,3,4-Tetrahydroisoquinolin-3-yl)methyl]acetamide Hydrochloride
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature | Primary Applications |
|---|---|---|---|---|---|
| (R)-(1,2,3,4-THIQ-3-yl)methanol | 62855-02-1 | C₁₀H₁₃NO | 163.22 | 3-hydroxymethyl | Asymmetric catalysis, drug synthesis |
| (S)-(1,2,3,4-THIQ-3-yl)methanol | 18881-17-9 | C₁₀H₁₃NO | 163.22 | 3-hydroxymethyl (S-configuration) | Chiral resolution, enzymology |
| (1,2,3,4-THIQ-7-yl)methanol hydrochloride | 2152636-99-0 | C₁₀H₁₄ClNO | 199.68 | 7-hydroxymethyl | CNS drug intermediates |
| (R)-2-(1,2,3,4-THIQ-3-yl)acetic acid HCl | 187218-03-7 | C₁₁H₁₄ClNO₂ | 227.69 | 3-carboxylic acid | Metal coordination complexes |
Biological Activity
(R)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol is a compound belonging to the tetrahydroisoquinoline (THIQ) family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of Tetrahydroisoquinolines
Tetrahydroisoquinolines are a class of compounds that exhibit a wide range of pharmacological effects. They have been studied for their potential applications in treating neurodegenerative diseases, as well as their antimicrobial and anticancer properties. The structural diversity of THIQs allows for the exploration of various derivatives with enhanced biological activities.
1. Neuroprotective Effects
Research indicates that THIQ derivatives can exert neuroprotective effects. For instance, studies have shown that certain THIQ compounds can inhibit neuroinflammation and prevent neuronal cell death in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism often involves modulation of neurotransmitter systems and reduction of oxidative stress.
2. Antimicrobial Properties
Several studies have demonstrated the antimicrobial activity of THIQ derivatives against a variety of pathogens. The compound this compound has shown efficacy against Gram-positive and Gram-negative bacteria, as well as antifungal activity. The exact mechanisms include disruption of bacterial cell walls and interference with metabolic pathways.
3. Anticancer Activity
The anticancer potential of THIQs has also been explored extensively. Research indicates that this compound can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
Structure-Activity Relationship (SAR)
The SAR studies on THIQs reveal that modifications at specific positions on the isoquinoline scaffold can significantly influence their biological activities. For example:
| Position | Modification | Effect |
|---|---|---|
| 1 | Methyl group addition | Increases neuroprotective effect |
| 3 | Hydroxyl group substitution | Enhances antimicrobial activity |
| 4 | Halogen substitution | Improves anticancer potency |
These modifications can alter the compound's interaction with biological targets, enhancing its therapeutic potential.
Case Study 1: Neuroprotection
A study conducted by Murugesan et al. demonstrated that a series of THIQ derivatives exhibited significant neuroprotective effects in vitro by reducing oxidative stress markers in neuronal cell cultures. The study highlighted the importance of the hydroxymethyl group at position 3 for enhancing neuroprotective properties .
Case Study 2: Antimicrobial Activity
In another investigation, this compound was tested against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) value comparable to standard antibiotics, suggesting its potential as an antimicrobial agent .
Case Study 3: Anticancer Mechanism
Research by Kruger et al. focused on the anticancer mechanisms of THIQ derivatives. The study found that this compound induced apoptosis in human cancer cell lines through mitochondrial pathways .
Q & A
Q. What are the standard synthetic protocols for (R)-(1,2,3,4-tetrahydroisoquinolin-3-yl)methanol, and how do reaction conditions influence enantiomeric purity?
The synthesis typically involves stereoselective reduction or chiral resolution of precursors. For example, a common method uses (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid esterification followed by reduction. In one protocol, the carboxylic acid derivative is treated with acetyl chloride in methanol under reflux to form an intermediate ester, which is then reduced to the alcohol . Enantiomeric purity is highly dependent on the chiral starting materials and catalysts. For instance, scandium triflate (Sc(OTf)₃) has been used in asymmetric syntheses to enhance stereocontrol, though yields may vary (e.g., 15 mol% catalyst loading resulted in partial racemization in some cases) .
Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?
Key techniques include:
- ¹H/¹³C NMR : To confirm structure and stereochemistry. For example, the methine proton adjacent to the hydroxyl group typically appears as a multiplet at δ ~3.8–4.2 ppm, while aromatic protons resonate at δ ~6.5–7.5 ppm .
- Mass spectrometry (MS) : High-resolution ESI-MS can verify molecular weight (e.g., [M+H]⁺ at m/z 163.22 for the parent compound) .
- Optical rotation : Critical for confirming enantiomeric excess (e.g., [α]ᴅ²⁰ = -73° for the (R)-enantiomer in methanol) .
Intermediate Research Questions
Q. How can researchers resolve enantiomers of (1,2,3,4-tetrahydroisoquinolin-3-yl)methanol, and what challenges arise during chiral separation?
Chiral resolution often employs:
- Chiral HPLC : Using columns like Chiralpak AD-H or OD-H with hexane/isopropanol mobile phases.
- Diastereomeric salt formation : Reacting the racemate with chiral acids (e.g., tartaric acid) followed by crystallization .
Challenges include low solubility of intermediates and overlapping chromatographic peaks for closely related analogs. For example, derivatives with bulky substituents (e.g., benzyl groups) may require gradient elution for baseline separation .
Q. What strategies are used to functionalize the tetrahydroisoquinoline core for structure-activity relationship (SAR) studies?
Common functionalization approaches:
- Acylation : Reacting the hydroxyl group with acyl chlorides (e.g., benzoyl chloride) in dichloromethane with DMAP as a catalyst .
- Alkylation : Introducing alkyl chains via Mitsunobu reactions (e.g., using DIAD and triphenylphosphine) .
- Ring substitution : Modifying the aromatic ring via Friedel-Crafts alkylation or electrophilic substitution (e.g., bromination at C6 or C7 positions) .
Advanced Research Questions
Q. How do computational models predict the biological activity of this compound derivatives, and what are their limitations?
Docking studies (e.g., using AutoDock Vina) have identified interactions with acetylcholinesterase (AChE) by analyzing hydrogen bonding between the hydroxyl group and catalytic residues (e.g., Ser203). However, these models often fail to account for solvent effects or protein flexibility, leading to discrepancies between in silico predictions and in vitro IC₅₀ values (e.g., predicted ΔG = -9.2 kcal/mol vs. experimental IC₅₀ = 12 µM) .
Q. What experimental discrepancies exist in the synthesis and characterization of this compound, and how can they be resolved?
Notable contradictions include:
- Stereochemical outcomes : Some protocols report >99% ee using Sc(OTf)₃, while others observe racemization under similar conditions .
- Yield variability : Benzoylation reactions may yield 60–85% depending on the solvent (DMF vs. THF) and base (K₂CO₃ vs. NaH) .
Resolution requires rigorous optimization of reaction parameters (e.g., temperature, catalyst loading) and validation via multiple analytical methods (e.g., chiral HPLC coupled with polarimetry) .
Q. What biological targets are associated with this compound derivatives, and how are activity assays designed?
Key targets include:
- AChE inhibitors : Derivatives like 2-acetyl-1,2-dihydroisoquinolin-3(4H)-one are evaluated via Ellman’s assay using donepezil as a positive control .
- Anticancer agents : Cytotoxicity is assessed via MTT assays against cell lines (e.g., MCF-7), with IC₅₀ values compared to doxorubicin .
Assay design must control for solvent interference (e.g., DMSO concentrations <0.1%) and validate target engagement via Western blotting or enzymatic kinetics .
Methodological Considerations Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
